molecular formula C6H15NO2S B1524982 2-Methylpentane-3-sulfonamide CAS No. 1247155-74-3

2-Methylpentane-3-sulfonamide

Cat. No.: B1524982
CAS No.: 1247155-74-3
M. Wt: 165.26 g/mol
InChI Key: QNTORGLIMFIRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpentane-3-sulfonamide is an organic compound with the chemical formula C6H15NO2S. It has a molecular weight of 165.26 . It appears as an oil at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a sulfonamide functional group attached to a 2-methylpentane molecule . The IUPAC name is this compound .


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . More specific physical and chemical properties are not available.

Scientific Research Applications

  • Broad-Spectrum Antibody Development : A study by Adrián et al. (2009) discusses the generation of antibodies for a wide range of sulfonamide antibiotic congeners. These antibodies are used to develop a highly sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples. The study emphasizes the importance of these antibodies in detecting sulfonamide antibiotics, especially in the veterinary field.

  • Investigation of Environmental Contaminants : Research by Shoeib et al. (2005) examines the presence of perfluorinated sulfonamides in indoor and outdoor air, as well as in house dust. This study is significant in understanding the environmental occurrence and human exposure to these compounds.

  • Study of Firefighting Foam Surfactant : Moe et al. (2012) investigate the structure and transformation products of the firefighting foam surfactant Forafac®1157, which contains sulfonamide structures Moe et al., 2012. This is crucial for understanding the environmental impact and biodegradation of such substances.

  • Biotransformation in Wetland Plants : A study on the biotransformation of Sulfluramid (N-ethyl perfluorooctane sulfonamide) in wetland plants under various conditions highlights the interactions between microbial communities and N-EtFOSA Yin et al., 2018. This research offers insights into the environmental behavior of sulfonamides in wetlands.

  • Chemical Synthesis and Evaluation : The synthesis and evaluation of sulfonamide-containing compounds are explored for their potential in various applications, such as cyclooxygenase-2 inhibitors Penning et al., 1997. This is important for developing new pharmaceutical and chemical products.

  • Air Quality and Public Health : Research on the distribution of perfluoroalkyl sulfonamides in the atmosphere and their implications for air quality and public health is addressed in studies like those by Shoeib et al., 2004. This research is critical for understanding the environmental persistence and human exposure to these compounds.

Mechanism of Action

Target of Action

2-Methylpentane-3-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of dihydropteroate synthetase, it prevents PABA from accessing the enzyme, thereby inhibiting the synthesis of folic acid . This results in a decrease in DNA synthesis, which inhibits bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, this compound disrupts this pathway, leading to a decrease in the production of DNA and RNA in bacteria . This disruption can have downstream effects on other biochemical processes that rely on these nucleic acids.

Pharmacokinetics

Most sulfonamides, including this compound, are readily absorbed orally . They are distributed throughout the body and are metabolized mainly by the liver . Excretion occurs through the kidneys . Sulfonamides also compete for bilirubin-binding sites on albumin, which can influence their distribution and elimination .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents the production of essential nucleic acids, leading to a decrease in bacterial replication .

Biochemical Analysis

Biochemical Properties

2-Methylpentane-3-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme dihydropteroate synthase, which is crucial in the folic acid synthesis pathway. The sulfonamide group in this compound mimics the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, leading to competitive inhibition. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits folic acid synthesis, leading to impaired DNA synthesis and cell division. This compound also influences cell signaling pathways by interfering with the production of tetrahydrofolate, a cofactor in the synthesis of nucleotides and amino acids. Additionally, this compound can alter gene expression by affecting the availability of folate-dependent enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of dihydropteroate synthase, where it competes with PABA. This binding prevents the enzyme from catalyzing the formation of dihydropteroate, a precursor to folic acid. The inhibition of dihydropteroate synthase leads to a decrease in folic acid production, which is vital for the synthesis of nucleotides and amino acids. Consequently, this disruption affects DNA replication and cell division in bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that this compound can have sustained inhibitory effects on bacterial growth, with minimal degradation observed over several weeks. Its efficacy may decrease over time due to potential degradation products that may form under certain conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can lead to adverse effects such as gastrointestinal disturbances, liver toxicity, and hypersensitivity reactions. Threshold effects have been observed, where doses above a certain level result in a sharp increase in toxicity, highlighting the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a sulfonamide. It undergoes phase I and phase II metabolic reactions in the liver, where it is oxidized and conjugated with glucuronic acid or sulfate. These reactions increase the compound’s solubility, facilitating its excretion via the kidneys. The metabolic pathways of this compound also involve interactions with cytochrome P450 enzymes, which play a crucial role in its biotransformation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters. Once inside the cells, the compound can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on dihydropteroate synthase. The compound may also localize in other cellular compartments, such as the nucleus, depending on its interactions with specific targeting signals or post-translational modifications. The localization of this compound within the cell can affect its activity and function, as well as its overall efficacy in inhibiting bacterial growth .

Properties

IUPAC Name

2-methylpentane-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2S/c1-4-6(5(2)3)10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTORGLIMFIRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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